![molecular formula C14H16O3 B2784912 (1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1807916-73-9](/img/structure/B2784912.png)
(1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a chromene ring fused with a cyclopropane ring, making it a unique and interesting molecule in the field of organic chemistry. The compound’s structure imparts distinct chemical and physical properties, which have garnered attention for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid typically involves multistep organic reactions. One common synthetic route includes the cyclization of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions . This method is favored for its efficiency, atom economy, and green reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions (MCRs) that utilize solvent-free conditions and high-yield catalytic processes. These methods are designed to maximize yield and minimize environmental impact, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions include a range of functionalized derivatives, such as hydroxylated, alkylated, or acylated compounds, which can be further utilized in various applications .
Scientific Research Applications
Chemistry
In chemistry, (1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown promise due to its potential pharmacological properties. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with various biological targets makes it a candidate for drug development .
Industry
Industrially, (1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .
Mechanism of Action
The mechanism of action of (1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. These effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic chromenes and cyclopropane derivatives. Examples are:
- 2,2-Dimethyl-2H-chromene
- Spiro[cyclopropane-1,2’-chromene]
- 4H-chromene derivatives
Uniqueness
What sets (1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid apart is its specific stereochemistry and the presence of both chromene and cyclopropane rings. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1'S,4R)-2,2-dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-13(2)8-14(7-10(14)12(15)16)9-5-3-4-6-11(9)17-13/h3-6,10H,7-8H2,1-2H3,(H,15,16)/t10-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGRYXOGULBTH-YGRLFVJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC2C(=O)O)C3=CC=CC=C3O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@]2(C[C@@H]2C(=O)O)C3=CC=CC=C3O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
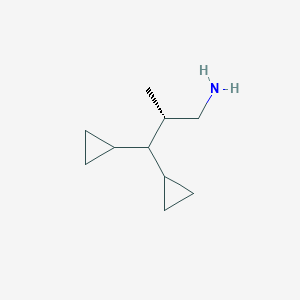

![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)
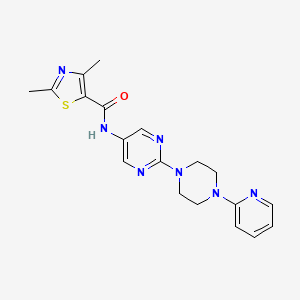
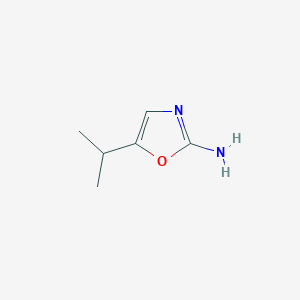
![N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2784837.png)
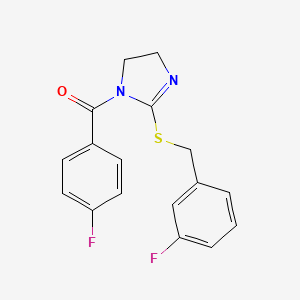
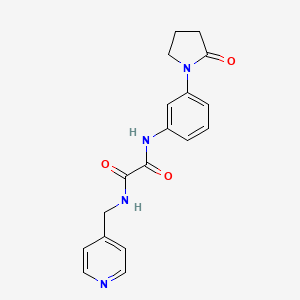
![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)
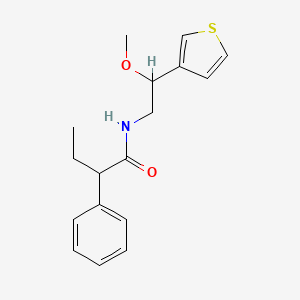
![2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE](/img/structure/B2784843.png)

![2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2784852.png)
